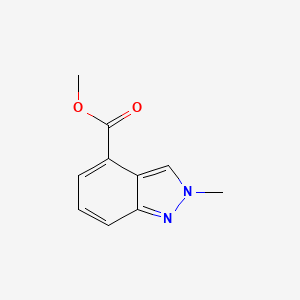

Methyl 2-methyl-2H-indazole-4-carboxylate

Description

Chemical Identity and Nomenclature

The chemical identity of methyl 2-methyl-2H-indazole-4-carboxylate is precisely defined through multiple nomenclature systems and identifiers that establish its unique molecular structure. The compound is registered under Chemical Abstracts Service number 1071428-43-7, providing an unambiguous identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry name for this compound is methyl 2-methylindazole-4-carboxylate, reflecting the systematic nomenclature conventions for heterocyclic esters. Alternative nomenclature includes the descriptive name 2-methyl-2H-indazole-4-carboxylic acid methyl ester, which clearly indicates the functional group relationships within the molecule.

The molecular structure can be represented through various chemical notation systems, each providing specific information about the compound's architecture. The Simplified Molecular Input Line Entry System representation is CN1C=C2C(=N1)C=CC=C2C(=O)OC, which encodes the complete connectivity pattern of all atoms within the molecule. The International Chemical Identifier string InChI=1S/C10H10N2O2/c1-12-6-8-7(10(13)14-2)4-3-5-9(8)11-12/h3-6H,1-2H3 provides a standardized method for representing the molecular structure that enables precise chemical database searches. The corresponding International Chemical Identifier Key VLEQLNMKTVTAAL-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full International Chemical Identifier string.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1071428-43-7 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| International Union of Pure and Applied Chemistry Name | methyl 2-methylindazole-4-carboxylate |

| Molecular Weight | 190.20 g/mol |

| Simplified Molecular Input Line Entry System | CN1C=C2C(=N1)C=CC=C2C(=O)OC |

| International Chemical Identifier Key | VLEQLNMKTVTAAL-UHFFFAOYSA-N |

Chemical Identity and Nomenclature

The systematic identification of this compound encompasses multiple layers of chemical nomenclature that reflect both its structural complexity and its place within the broader classification of heterocyclic compounds. The compound's formal chemical name follows International Union of Pure and Applied Chemistry conventions, designating it as methyl 2-methylindazole-4-carboxylate, which systematically describes the substitution pattern and functional group arrangement. This nomenclature system ensures unambiguous identification by specifying the position of each substituent relative to the core indazole ring system.

The molecular descriptor systems provide additional layers of chemical identification that facilitate database searches and structural analysis. The MDL number MFCD11109405 represents another standardized identifier used in chemical databases and inventory systems. Various synonymous names appear in chemical literature and commercial catalogs, including 4-(methoxycarbonyl)-2-methyl-2H-indazole, which emphasizes the methoxycarbonyl functional group perspective. The compound is also referenced as 2-methyl-2H-indazole-4-carboxylic acid methyl ester, highlighting its derivation from the corresponding carboxylic acid.

Structural Features of 2H-Indazole Derivatives

The structural architecture of 2H-indazole derivatives encompasses a fascinating array of molecular features that distinguish these compounds within the broader heterocyclic chemistry landscape. Indazoles represent bicyclic aromatic systems formed through the fusion of a benzene ring with a pyrazole ring, creating a rigid planar framework that serves as the foundation for diverse chemical modifications. The fundamental indazole structure exists in multiple tautomeric forms, with 1H-indazole and 2H-indazole representing the two primary tautomeric states, where the hydrogen atom can be positioned at either the 1- or 2-nitrogen atom of the pyrazole ring.

The 2H-indazole tautomer, which forms the core structure of this compound, exhibits distinct electronic and geometric properties compared to its 1H-tautomer counterpart. Research has demonstrated that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2.3 kilocalories per mole, indicating that 2H-indazole derivatives represent higher-energy structural arrangements. This energetic difference contributes to the unique reactivity patterns observed in 2H-indazole compounds and influences their synthetic accessibility and stability under various reaction conditions.

The substitution patterns available on the indazole framework provide extensive opportunities for structural diversification and property modulation. The numbering system for indazole derivatives designates positions 3 through 7 on the benzene ring and positions 1 and 2 on the pyrazole ring, allowing for systematic description of substitution patterns. In this compound, the methyl group occupies position 2, while the carboxylate ester functionality is located at position 4 of the benzene ring. This specific substitution pattern creates unique electronic effects through the interaction between the electron-donating methyl group and the electron-withdrawing ester functionality.

| Structural Feature | Description | Impact on Properties |

|---|---|---|

| Core Ring System | Fused benzene-pyrazole bicyclic framework | Provides aromatic stability and rigid geometry |

| 2H-Tautomer Configuration | Hydrogen at N-2 position | Higher energy state, unique reactivity |

| 2-Methyl Substitution | Methyl group at pyrazole nitrogen | Electron donation, steric effects |

| 4-Carboxylate Ester | Methoxycarbonyl at benzene C-4 | Electron withdrawal, hydrogen bonding capability |

The electronic structure of 2H-indazole derivatives involves complex orbital interactions that influence both their chemical reactivity and physical properties. The aromatic character of the fused ring system provides enhanced stability through delocalized pi-electron systems, while the presence of two nitrogen atoms creates multiple sites for potential coordination and hydrogen bonding interactions. The specific positioning of substituents can dramatically alter the electron density distribution throughout the molecule, affecting properties such as nucleophilicity, electrophilicity, and overall chemical reactivity.

Synthetic methodologies for accessing 2H-indazole derivatives have evolved significantly, with researchers developing sophisticated approaches to control tautomeric preferences and substitution patterns. Recent advances include organophosphorus-mediated reductive cyclization reactions that enable the construction of 2H-indazole frameworks from appropriately substituted precursors. These synthetic developments have expanded the accessibility of diverse 2H-indazole derivatives and facilitated systematic structure-activity relationship studies that illuminate the connections between molecular structure and chemical behavior.

Historical Development in Heterocyclic Chemistry

The historical evolution of heterocyclic chemistry provides essential context for understanding the significance of compounds like this compound within the broader trajectory of organic chemical science. The foundations of heterocyclic chemistry emerged during the early nineteenth century as organic chemistry began to establish itself as a distinct scientific discipline. The pioneering work of Brugnatelli in 1818, who successfully isolated alloxan from uric acid, marked one of the earliest systematic investigations of nitrogen-containing heterocyclic compounds. This groundbreaking discovery demonstrated that naturally occurring biological materials contained complex ring structures incorporating heteroatoms, establishing the fundamental principle that would drive centuries of subsequent research.

The systematic development of heterocyclic chemistry accelerated throughout the nineteenth century with a series of landmark discoveries that expanded the known universe of these compounds. Döbereiner's production of furfural from starch using sulfuric acid treatment in 1832 revealed the accessibility of oxygen-containing heterocycles through chemical transformation of natural materials. The isolation of pyrrole through dry distillation processes by Runge in 1834 further demonstrated the prevalence of nitrogen heterocycles in natural systems and provided researchers with new molecular frameworks for investigation. These early discoveries established the fundamental methodology of extracting and characterizing heterocyclic compounds from natural sources, laying the groundwork for the eventual development of synthetic approaches.

The transition from natural product isolation to synthetic heterocyclic chemistry represented a pivotal moment in the field's development, exemplified by Friedländer's revolutionary work in 1906 on synthetic indigo dye production. This achievement demonstrated that complex heterocyclic structures could be constructed through designed synthetic sequences, liberating chemists from dependence on natural sources and enabling the systematic exploration of structural variations. The successful synthesis of indigo marked the beginning of the modern era of heterocyclic chemistry, where synthetic methodology became the primary driver of discovery and application.

| Historical Period | Key Development | Scientific Impact |

|---|---|---|

| 1818 | Brugnatelli isolates alloxan from uric acid | First systematic heterocycle isolation |

| 1832 | Döbereiner produces furfural from starch | Demonstrates chemical transformation routes |

| 1834 | Runge isolates pyrrole via dry distillation | Expands nitrogen heterocycle knowledge |

| 1906 | Friedländer synthesizes indigo dye | Establishes synthetic heterocyclic chemistry |

The twentieth century witnessed an explosive expansion in heterocyclic chemistry driven by advances in synthetic methodology and growing recognition of the biological importance of these compounds. The discovery of nucleic acid structure and the elucidation of genetic coding mechanisms revealed the central role of heterocyclic bases in fundamental life processes. Chargaff's rule, established in 1951, demonstrated the systematic relationships between purine and pyrimidine bases in deoxyribonucleic acid, highlighting the precision with which nature employs heterocyclic structures in biological information storage and transfer.

The development of indazole chemistry specifically emerged as researchers recognized the potential of this bicyclic system for pharmaceutical and materials applications. Early investigations focused on understanding the tautomeric equilibria between 1H- and 2H-indazole forms, leading to comprehensive studies of the thermodynamic and kinetic factors governing these interconversions. The systematic exploration of substitution patterns and functional group modifications on the indazole framework established the foundation for contemporary structure-activity relationship studies that guide modern drug discovery efforts.

Modern heterocyclic chemistry represents a sophisticated integration of synthetic methodology, mechanistic understanding, and applications-driven research that continues to expand the boundaries of chemical knowledge. The development of advanced synthetic techniques, including transition metal-catalyzed processes and radical-mediated cyclization reactions, has enabled access to previously unknown heterocyclic architectures with precisely controlled substitution patterns. These methodological advances have facilitated the systematic investigation of compounds like this compound, contributing to the ever-expanding database of heterocyclic knowledge that drives innovation across multiple scientific disciplines.

Properties

IUPAC Name |

methyl 2-methylindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-8-7(10(13)14-2)4-3-5-9(8)11-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEQLNMKTVTAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653314 | |

| Record name | Methyl 2-methyl-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071428-43-7 | |

| Record name | 2H-Indazole-4-carboxylic acid, 2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071428-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methyl-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of Hydrazide Intermediate

The initial step involves synthesizing a hydrazide precursor, typically from an ortho-aminobenzyl derivative or related aromatic compounds. For example, starting from 2-aminobenzyl compounds, hydrazine hydrate reacts to form the corresponding hydrazide.

Step 2: Cyclization to Form Indazole Core

The hydrazide intermediate undergoes cyclization under dehydrating conditions, often employing reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This step forms the fused heterocyclic indazole ring system.

Step 3: Introduction of the Methyl Group at the 2-Position

The methyl group at the 2-position can be introduced via electrophilic methylation, often using methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄), under basic conditions to selectively methylate the indazole nitrogen or carbon atom.

Step 4: Esterification at the 4-Position

The carboxylate group at the 4-position is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or using carbodiimide coupling agents. This step yields the methyl ester, completing the synthesis of methyl 2-methyl-2H-indazole-4-carboxylate.

Representative Reaction Conditions and Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate | Reflux in ethanol | 80-90% | From ortho-aminobenzyl derivatives |

| Cyclization | POCl₃ or PPA | Reflux at 80-120°C | 70-85% | Forms the indazole core |

| Methylation | CH₃I or DMSO₄ | Base (e.g., K₂CO₃), room temp | 60-75% | Selective methylation at desired position |

| Esterification | MeOH, H₂SO₄ | Reflux | 85-95% | Converts acid to methyl ester |

Note: Actual yields depend on the starting materials and specific reaction conditions.

Research Findings and Optimization

Recent studies have focused on optimizing each step to maximize yield and purity:

- Hydrazide formation is most efficient when using excess hydrazine hydrate and refluxing in ethanol.

- Cyclization benefits from using dehydrating agents like POCl₃, with temperature control to prevent side reactions.

- Methylation reactions are sensitive to the choice of methylating agent; methyl iodide provides high methylation efficiency.

- Esterification is optimized by controlling temperature and acid concentration to prevent hydrolysis or over-esterification.

Data Tables Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2H-indazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

Scientific Research Applications

Methyl 2-methyl-2H-indazole-4-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

- Antimicrobial Activity : This compound has been studied for its potential as an antimicrobial agent against various pathogens. Research indicates that derivatives of indazole exhibit significant activity against protozoa such as Giardia intestinalis and Entamoeba histolytica, as well as bacterial strains like Escherichia coli and Salmonella enterica .

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, potentially inhibiting cyclooxygenase enzymes which are critical in inflammation .

- Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the inhibition of checkpoint kinases (chk1 and chk2), which are essential for cell cycle regulation .

Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a crucial intermediate in the synthesis of more complex indazole derivatives. Its unique structure allows for modifications leading to compounds with enhanced properties or functionalities .

Material Science

- Development of Functional Materials : The compound is being explored for its potential use in creating materials with specific luminescent or magnetic properties. Its reactivity makes it suitable for incorporation into advanced materials .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Cancer Cell Lines Study :

- Objective : To evaluate the anticancer effects on breast cancer cell lines.

- Methodology : In vitro treatment with varying concentrations of the compound.

- Findings : Significant induction of apoptosis was observed, linked to cell cycle arrest mechanisms involving chk1 and chk2 inhibition .

-

Inflammation Model :

- Objective : To assess anti-inflammatory effects in animal models.

- Methodology : Administration of this compound followed by measurement of inflammatory markers.

- Findings : A notable reduction in inflammatory markers was recorded, supporting its use as an anti-inflammatory agent .

-

Oxidative Stress Research :

- Objective : Investigate protective effects against oxidative damage.

- Methodology : Measurement of antioxidant enzyme activity post-treatment.

- Findings : Enhanced activity of catalase and superoxide dismutase was noted, indicating potential protective effects against oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of methyl 2-methyl-2H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Differences :

- The methyl ester in the target compound may confer higher hydrolytic stability than formyl or carboxylate groups under physiological conditions .

Imidazole-Based Carboxylates

Imidazole derivatives, such as Imidazole-2-carboxaldehyde (CAS 10111-08-7) and Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate (CAS 300680-10-8), share functional similarities but differ in ring structure:

Comparison Insights :

- The phenylethyl group in may enhance lipophilicity and membrane permeability compared to the simpler methyl substituent in the target indazole derivative.

Methyl Esters of Heterocyclic Carboxylic Acids

Methyl esters are widely used to modulate solubility and bioavailability. General properties include:

Biological Activity

Methyl 2-methyl-2H-indazole-4-carboxylate, with the chemical formula and a molecular weight of 190.20 g/mol, is an indazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a five-membered aromatic ring fused with a pyrazole structure, characterized by a methyl ester functional group. This configuration enhances its solubility and reactivity, making it a valuable scaffold in medicinal chemistry.

Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, synthesized derivatives have shown potency against protozoa such as Giardia intestinalis and Entamoeba histolytica, often outperforming the reference drug metronidazole .

- Anticancer Potential : The compound's derivatives are also being explored for anticancer properties. Studies have demonstrated that certain indazole derivatives can inhibit cancer cell growth effectively while maintaining low toxicity levels .

- Anti-inflammatory Effects : The potential of these compounds as anti-inflammatory agents has been highlighted in several studies, suggesting their utility in treating inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets. The indazole ring can modulate the activity of various enzymes and receptors. The ester group may also enhance binding affinity to these targets, contributing to its biological effects.

Synthesis Methods

This compound can be synthesized through several methods, including:

- C–H Activation : This method involves transition metal-catalyzed reactions that allow for late-stage functionalization of the indazole scaffold.

- Electrophilic Substitution : The indazole ring can undergo electrophilic substitution reactions to introduce various substituents, enhancing its biological activity profile.

- Regioselective Alkylation : Regioselective N1- and N2-alkylation techniques have been developed to create specific derivatives with tailored biological properties .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Methyl 2-methyl-2H-indazole-4-carboxylate?

- Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Infrared (IR) spectroscopy are standard for confirming functional groups and substituent positions. Mass spectrometry (MS) provides molecular weight validation. For structural ambiguities, X-ray crystallography using programs like SHELXL (for refinement) or SHELXS (for structure solution) resolves bond lengths, angles, and stereochemistry .

Q. What are typical synthetic routes for this compound?

- Answer : Cyclocondensation of formyl-indole carboxylates with aminothiazoles under acidic reflux conditions (e.g., acetic acid, 3–5 hours) is a common approach. Alternatively, ring transformation via Michael addition and intramolecular cyclization (e.g., using pyran-3-carboxylates) achieves high yields in one step .

Q. How is crystallographic data utilized to confirm the structure of indazole derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) with software suites like SHELX (SHELXL for refinement, SHELXS for solution) determines precise molecular geometry. For example, bond parameters and dihedral angles in related indazole carboxylates have been validated using this method .

Advanced Research Questions

Q. How can researchers optimize low yields in cyclocondensation reactions for this compound?

- Answer : Key factors include:

- Catalyst selection : Acetic acid or sodium acetate enhances reaction efficiency .

- Reaction time : Extended reflux (5+ hours) improves completion in sluggish reactions .

- Precursor stoichiometry : A 1.1:1 molar ratio of formyl-indole carboxylate to aminothiazole minimizes side products .

Q. What strategies resolve discrepancies in biological activity data for indazole derivatives?

- Answer : Methodological considerations:

- Cell-line specificity : Test activity across multiple cell types (e.g., L6 skeletal muscle vs. HepG2 hepatic cells), as efficacy may vary due to tissue-specific uptake mechanisms .

- Substituent effects : Systematic substitution at positions like C6 (e.g., 4-methylphenyl vs. aryl groups) can clarify structure-activity relationships (SAR). For example, 4-methylphenyl at C6 enhances glucose uptake stimulation, while methylsulfonyl groups show no effect .

- Dose-response assays : Establish concentration-dependent activity curves to identify effective thresholds (e.g., 2.5–10 μM for significant effects) .

Q. How can computational modeling enhance SAR studies for indazole carboxylates?

- Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking with target proteins (e.g., insulin receptors) identifies binding affinities. Pair these with experimental data (e.g., glucose uptake assays) to validate hypotheses .

Methodological Notes

- Crystallography : For novel derivatives, use SHELXL for refinement and validate with R-factors (<5% for high-quality data) .

- Synthesis Troubleshooting : Monitor reaction progress via TLC and adjust pH to stabilize intermediates (e.g., sodium acetate buffer) .

- Biological Assays : Include positive controls (e.g., insulin for glucose uptake) to benchmark compound efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.